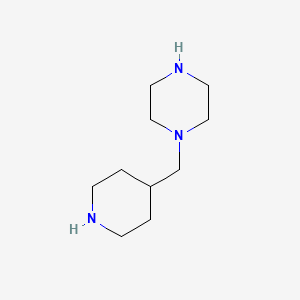

1-(Piperidin-4-ylmethyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21N3 |

|---|---|

Molecular Weight |

183.29 g/mol |

IUPAC Name |

1-(piperidin-4-ylmethyl)piperazine |

InChI |

InChI=1S/C10H21N3/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13/h10-12H,1-9H2 |

InChI Key |

INUYEZQAQSEPMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CN2CCNCC2 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 1-(Piperidin-4-ylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(Piperidin-4-ylmethyl)piperazine. This diamine scaffold serves as a crucial building block in medicinal chemistry, most notably as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its structure, combining the piperidine (B6355638) and piperazine (B1678402) heterocycles, offers key physicochemical and structural advantages for the rational design of novel therapeutics. This document consolidates available data on its properties, outlines a representative synthetic protocol, and visualizes its role in drug development workflows.

Core Chemical and Physical Properties

Quantitative data for this compound is summarized below. While it is widely available from chemical suppliers, specific experimental values for physical properties such as melting and boiling points are not consistently reported in public literature.

| Property | Value | Citation(s) |

| IUPAC Name | This compound | |

| Synonyms | PMP | [1][2] |

| CAS Number | 896055-17-7 | [1] |

| Molecular Formula | C₁₀H₂₁N₃ | |

| Molecular Weight | 183.29 g/mol | [1] |

| Appearance | Not specified (often solid or oil) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Characterization

Representative Experimental Protocol

Objective: To outline a plausible, multi-step laboratory procedure for the synthesis of this compound.

Step 1: Activation of the Piperidine Precursor The synthesis begins with commercially available N-Boc-piperidin-4-yl-methanol. The hydroxyl group is converted into a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution.

-

Dissolve N-Boc-piperidin-4-yl-methanol in a suitable solvent like pyridine (B92270) or dichloromethane (B109758) and cool the solution to 0°C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) to the solution.

-

Allow the mixture to stir at a low temperature for several hours until the reaction is complete (monitored by TLC).

-

Work up the reaction by pouring it into water and extracting the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute acid (e.g., 5% HCl), water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.

Step 2: Nucleophilic Substitution with Piperazine The activated precursor is then reacted with piperazine. A large excess of piperazine is typically used to minimize the dialkylated byproduct.

-

Dissolve the tosylated intermediate in a polar aprotic solvent such as acetonitrile (B52724) or DMF.

-

Add a large excess (e.g., 5-10 equivalents) of piperazine to the solution.

-

Heat the reaction mixture (e.g., to 80°C) and stir for several hours or overnight until the starting material is consumed.

-

After cooling, concentrate the mixture to remove the solvent.

-

Purify the residue using column chromatography to isolate the Boc-protected product, tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate.

Step 3: Deprotection of the Boc Group The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.

-

Dissolve the Boc-protected intermediate from Step 2 in a solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine product into an organic solvent.

-

Dry, filter, and concentrate the organic extracts to yield this compound.

Analytical Characterization

Although specific spectra for this compound were not found in the search results, characterization would typically involve:

-

¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful removal of the Boc group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product [M+H]⁺ at approximately 184.18.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H stretches.

Applications in Drug Development

The primary and most significant application of this compound is as a linker component in the design and synthesis of PROTACs.[3][4][5]

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

This compound serves as a rigid and versatile component of the linker.[6][7] Its piperidine and piperazine rings provide defined exit vectors for connecting to the two ligands, while the secondary amines on both rings offer reactive handles for chemical modification and attachment. This scaffold is used in the synthesis of various PROTACs, including degraders for the Epidermal Growth Factor Receptor (EGFR).[3][8]

The piperazine and piperidine motifs are considered "privileged scaffolds" in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and cell permeability, and for their ability to form favorable interactions with biological targets.[9][10]

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Representative synthetic workflow for this compound.

Logical Role in PROTAC Assembly

Caption: Role of the compound as a linker in PROTAC formation.

Safety and Handling

Information regarding the specific hazards of this compound is limited. As with any chemical, it should be handled by trained personnel in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, the Safety Data Sheet (SDS) from the specific supplier should always be consulted.

Conclusion

This compound is a key heterocyclic building block with significant utility in modern drug discovery. Its primary role as a PROTAC linker underscores its importance in the development of next-generation therapeutics designed to co-opt cellular machinery for targeted protein degradation. While detailed public data on its physical properties and a specific, published synthesis are sparse, its chemical logic and application are clear. The representative synthesis and workflow diagrams provided in this guide offer a robust framework for researchers and scientists working with this versatile compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 4. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

In-depth Technical Guide: 1-(Piperidin-4-ylmethyl)piperazine (CAS 496808-04-9)

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, detailed technical information regarding "1-(Piperidin-4-ylmethyl)piperazine" with CAS number 496808-04-9 is exceptionally limited. This compound appears to be primarily available as a chemical intermediate from various suppliers, and extensive characterization, biological activity, and specific experimental applications have not been widely published. This guide summarizes the available information and provides context on related compounds where direct data is absent.

Core Compound Information

Chemical Name: this compound CAS Number: 496808-04-9 Molecular Formula: C₁₀H₂₁N₃ Molecular Weight: 183.29 g/mol

Synonyms:

-

1-((Piperidin-4-yl)methyl)piperazine

Physicochemical Properties

Limited data is available from commercial supplier listings.

| Property | Value |

| Physical Form | Liquid |

| Purity | Typically offered at ≥97% or ≥98% |

| Storage Conditions | Store in a dark place, under an inert atmosphere at room temperature. |

Synthesis and Experimental Protocols

Below is a generalized, hypothetical workflow for the synthesis of such a compound, based on established chemical principles.

Hypothetical Synthetic Workflow

This diagram illustrates a potential two-step synthetic route starting from commercially available building blocks.

Caption: Hypothetical synthetic pathway for piperidinyl-piperazine derivatives.

Biological Activity and Pharmacological Data

There is no specific biological or pharmacological data available for this compound in the public domain. The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[1]

Compounds containing the piperazine ring have been investigated for a multitude of therapeutic applications, including but not limited to:

-

Antipsychotic

-

Antihistamine

-

Antianginal

-

Antidepressant

-

Anticancer

-

Antiviral

-

Anti-inflammatory[1]

The specific biological target and activity of this compound would be determined by the other structural features of any larger molecule into which it is incorporated. As a standalone entity, it is likely used as a building block in the synthesis of more complex, biologically active molecules.

Signaling Pathways and Experimental Workflows

Due to the lack of research on its biological effects, there are no known signaling pathways modulated by this compound. Consequently, no experimental workflows involving this specific compound can be provided.

Conclusion

This compound (CAS 496808-04-9) is a chemical compound primarily supplied as a building block for chemical synthesis. There is a notable absence of in-depth technical and scientific data in publicly accessible sources. Researchers and drug development professionals interested in this compound would likely need to perform their own analytical characterization and biological screening to determine its properties and potential applications. Further information may be contained within proprietary databases or patents that are not accessible through standard public searches.

References

An In-depth Technical Guide to 1-(Piperidin-4-ylmethyl)piperazine and its Analogs

An important note on nomenclature: The compound "1-(Piperidin-4-ylmethyl)piperazine" consists of a piperazine (B1678402) ring linked to a piperidine (B6355638) ring via a methylene (B1212753) bridge. However, a significant body of publicly available data refers to the structurally related compound, "1-(1-methylpiperidin-4-yl)piperazine," where a methyl group is present on the piperidine's nitrogen atom, and the rings are directly connected. This guide will focus on the latter due to the wealth of available experimental data, while acknowledging this key structural difference.

Core Molecular Structure and Properties

This section provides a summary of the key chemical and physical properties of 1-(1-methylpiperidin-4-yl)piperazine.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| IUPAC Name | 1-(1-methylpiperidin-4-yl)piperazine | [1][2] |

| Synonyms | 1-Methyl-4-(piperidin-4-yl)piperazine, 1-(N-Methylpiperidin-4-yl)piperazine | |

| CAS Number | 23995-88-2, 53617-36-0 | [1][3][4] |

| Molecular Formula | C10H21N3 | [1][5] |

| Molecular Weight | 183.29 g/mol | [1][5] |

| InChI | InChI=1S/C10H21N3/c1-12-6-2-10(3-7-12)13-8-4-11-5-9-13/h10-11H,2-9H2,1H3 | [1][3] |

| InChIKey | OHUMKYGINIODOY-UHFFFAOYSA-N | [1][3] |

| SMILES | CN1CCC(CC1)N2CCNCC2 | [6] |

| Melting Point | 29-32 °C | [5] |

| Boiling Point | 99 °C at 0.08 mmHg | [5] |

| Density | 0.99 g/mL | [5] |

| Refractive Index | n20/D 1.508 | |

| Solubility | Soluble in water, Chloroform (Slightly), Dichloromethane (B109758) (Slightly), Methanol (B129727) (Slightly) | [5][7] |

| Physical Form | Colorless to light yellow clear liquid or solid | [3] |

Experimental Protocols

Synthesis of 1-(1-methylpiperidin-4-yl)piperazine

A common synthetic route to 1-(1-methylpiperidin-4-yl)piperazine involves the reductive amination of N-Boc-piperidin-4-one with N-methylpiperazine, followed by the deprotection of the Boc group. A detailed protocol is outlined below.

Step 1: Reductive Amination

-

Dissolve N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL) in a reaction vessel and cool to 0 °C.

-

Add N-methylpiperazine to the solution.

-

Add a reducing agent, such as sodium triacetoxyborohydride, in batches.

-

Allow the reaction mixture to stir at room temperature for 16 hours.

-

Upon completion, cool the reaction solution to 0 °C.

-

Neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate compound.[7][8]

Step 2: Deprotection of the Boc Group

-

Dissolve the intermediate compound (6.8 g) in methanol (50 mL).

-

At room temperature, add a saturated solution of hydrogen chloride in methanol (50 mL) dropwise.

-

Stir the mixture at room temperature for 2 hours, during which a white solid will precipitate.

-

Filter the solid, wash the filter cake with anhydrous methanol, and dry at 50 °C to obtain 1-methyl-4-(4-piperidinyl)piperazine hydrochloride (5.9 g).[8]

-

To obtain the free base, dissolve the hydrochloride salt in distilled water and basify with a 48% aqueous sodium hydroxide (B78521) solution.

-

Extract the aqueous layer with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[7]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 1-(1-methylpiperidin-4-yl)piperazine.

Caption: Synthetic pathway for 1-(1-methylpiperidin-4-yl)piperazine.

As no specific signaling pathways involving "this compound" or its immediate analogs were identified in the provided search results, a corresponding diagram cannot be generated at this time. Further research into the pharmacological applications of this compound would be necessary to delineate its biological interactions.

References

- 1. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(1-Methylpiperidin-4-yl)piperazine [chembk.com]

- 6. 1-(1-methylpiperidin-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

"1-(Piperidin-4-ylmethyl)piperazine" purity and analysis

An In-depth Technical Guide to the Purity and Analysis of 1-(Piperidin-4-ylmethyl)piperazine

This guide provides a comprehensive overview of the analytical methodologies used to determine the purity and profile of this compound, a key building block in pharmaceutical synthesis. The document is intended for researchers, analytical scientists, and drug development professionals, offering detailed experimental protocols and data interpretation guidelines.

Compound Profile

Chemical Structure: this compound IUPAC Name: 1-((Piperidin-4-yl)methyl)piperazine Molecular Formula: C₁₀H₂₁N₃ Molecular Weight: 183.30 g/mol CAS Number: 24643-46-9 (Note: This CAS number is often associated with the core structure, though variations exist).

The purity of this intermediate is critical as impurities can be carried through synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

Purity Specifications and Impurity Profile

Commercial suppliers typically offer this compound at high purity levels. The primary impurities are often related to the synthesis process, which commonly involves the reductive amination of piperidine-4-carbaldehyde (B112701) with piperazine.

Table 1: Typical Purity Specifications

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥97% , ≥98% | GC, HPLC |

| Appearance | Colorless to light yellow liquid or solid | Visual |

| Identity | Conforms to structure | ¹H NMR, MS |

Table 2: Potential Process-Related Impurities

| Impurity Name | Structure | Origin | Detection Method |

|---|---|---|---|

| Piperazine | C₄H₁₀N₂ | Unreacted starting material | GC-MS, HPLC |

| Piperidine-4-carbaldehyde | C₆H₁₁NO | Unreacted starting material | GC-MS (as derivative), LC-MS |

| Bis-adduct | 1,4-bis((piperidin-4-yl)methyl)piperazine | Over-reaction of piperazine | HPLC, LC-MS |

| N-formylpiperazine | C₅H₁₀N₂O | Side reaction with reducing agent (e.g., NaBH(OAc)₃/DMF) | HPLC, LC-MS |

Analytical Methodologies and Protocols

A multi-technique approach is essential for comprehensive analysis, combining chromatographic separation with spectroscopic identification.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC coupled with UV detection is a robust method for quantifying the main component and related substances. Due to the lack of a strong chromophore in the target molecule, low UV wavelength detection (e.g., 200-215 nm) is required, or derivatization can be employed for higher sensitivity.

Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

-

Column: Reversed-phase C18 column (e.g., Vydac C18, 4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1]

-

Gradient Program:

Time (min) % Mobile Phase B 0 10 30 50 35 90 | 40 | 10 |

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30 °C.

-

Detection Wavelength: 214 nm.[1]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.

dot

References

Unraveling the Physicochemical Profile of 1-(Piperidin-4-ylmethyl)piperazine: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the available physicochemical data for the compound 1-(Piperidin-4-ylmethyl)piperazine, with a primary focus on its solubility characteristics. This guide is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Core Compound Information

| Parameter | Details | Source |

| Chemical Name | This compound | N/A |

| Synonyms | PMP | [1][2] |

| CAS Number | 896055-17-7 | [1][2][3][4] |

| Molecular Formula | C₁₀H₂₁N₃ | [5] |

| Molecular Weight | 183.29 g/mol | [1][5] |

Solubility Profile of this compound

The compound is frequently identified as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs).[6][7][8][9] PROTACs are complex molecules that often present solubility challenges due to their high molecular weight and intricate structures. While this contextual information suggests that the solubility of PROTACs containing this linker is a critical consideration, it does not provide specific data for the linker itself.

Further investigation into related piperazine (B1678402) and piperidine (B6355638) structures does not allow for a direct quantitative extrapolation of solubility for the target compound.

Experimental Protocols

Detailed experimental protocols for the determination of the solubility of this compound have not been found in the reviewed literature. A general workflow for determining the solubility of a similar chemical entity is presented below. This is a representative methodology and would require specific adaptation and optimization for the compound .

Figure 1. A generalized experimental workflow for determining the kinetic solubility of a chemical compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the direct involvement of this compound in any biological signaling pathways as an independent agent. Its role appears to be primarily as a structural linker in more complex molecules, such as PROTACs, which are designed to induce the degradation of specific target proteins.[6][7][8][9] The biological effect of a PROTAC is determined by the warhead that binds to the target protein and the E3 ligase ligand, with the linker influencing the overall efficacy and pharmacokinetic properties.

The logical relationship of this compound within a PROTAC is illustrated in the following diagram.

Figure 2. The structural role of this compound as a linker in a PROTAC molecule.

Conclusion

This technical guide consolidates the currently available information on this compound. A significant data gap exists regarding its quantitative solubility. Researchers working with this compound are advised to perform their own solubility assessments using appropriate experimental methodologies. Its primary documented application is as a linker in the synthesis of PROTACs, and its physicochemical properties should be considered in the context of the final, larger molecule's characteristics.

References

- 1. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. 896055-17-7_1-(Piperidin-4-ylmethyl)piperazineCAS号:896055-17-7_this compound【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 9. researchgate.net [researchgate.net]

Physicochemical Properties of 1-(Piperidin-4-ylmethyl)piperazine: An In-depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical properties of "1-(Piperidin-4-ylmethyl)piperazine." Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this guide also furnishes information on its common synthetic precursor, tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate, and outlines standardized experimental protocols for the determination of key physicochemical parameters.

Compound Identification and Structure

1.1. Target Compound: this compound

-

IUPAC Name: this compound

-

Chemical Structure:

-

Molecular Formula: C₁₀H₂₁N₃

-

Molecular Weight: 183.30 g/mol

-

Note: Extensive searches did not yield a specific CAS number or experimental physicochemical data for this compound.

1.2. Synthetic Precursor: tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

This compound is a common intermediate in the synthesis of this compound, where the tert-butoxycarbonyl (Boc) group is a protecting group on one of the piperazine (B1678402) nitrogens.

-

IUPAC Name: tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate[1]

-

Chemical Structure:

Quantitative Physicochemical Data

Table 1: Physicochemical Properties of tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₉N₃O₂ | [3] |

| Molecular Weight | 283.41 g/mol | |

| Appearance | White to light yellow powder/crystal | |

| Purity | >98.0% (HPLC) | |

| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C |

Synthesis and Logical Relationships

The target compound, this compound, is typically obtained by the deprotection of its Boc-protected precursor. This is a standard procedure in organic synthesis.

References

An In-depth Technical Guide to the Solution Stability of 1-(Piperidin-4-ylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive analysis of the stability of 1-(Piperidin-4-ylmethyl)piperazine based on the known chemical properties of its constituent piperidine (B6355638) and piperazine (B1678402) moieties. No specific experimental data for this compound was found in a comprehensive literature search. The experimental protocols and potential degradation pathways described herein are based on established methodologies for similar molecules and should be adapted and validated for the specific compound.

Introduction

This compound is a molecule incorporating both a piperidine and a piperazine ring. These saturated heterocyclic amines are common scaffolds in medicinal chemistry.[1] Understanding the solution stability of this compound is critical for the development of robust formulations, the definition of appropriate storage conditions, and the identification of potential degradants that could impact safety and efficacy.[2] This guide outlines the anticipated stability profile of this compound and provides a framework for its systematic evaluation through forced degradation studies.

Predicted Physicochemical Properties and Stability Profile

The structure of this compound, containing two basic nitrogen atoms, suggests that its solubility and stability will be pH-dependent. The piperidine and piperazine rings are generally stable, but can be susceptible to degradation under stress conditions such as strong acids or bases, oxidation, and high temperatures.[3][4]

-

pH-Dependent Stability: In acidic conditions (pH < pKa), the nitrogen atoms will be protonated, forming salts that are typically more water-soluble.[5] While salt formation can enhance stability, strongly acidic or basic conditions may promote degradation.[3][5]

-

Oxidative Stability: The lone pair of electrons on the nitrogen atoms makes the molecule susceptible to oxidation.[3] Oxidizing agents can lead to the formation of N-oxides and other oxidative degradation products.

-

Thermal Stability: While the piperidine ring is relatively stable at room temperature, elevated temperatures can lead to decomposition, potentially through the cleavage of carbon-nitrogen bonds.[3] Studies on piperazine and its analogs have shown that thermal degradation can be significant at temperatures above 150°C.[6]

-

Photostability: Exposure to light, particularly UV radiation, can be a source of degradation for many pharmaceutical compounds. Photolytic degradation pathways should be investigated as part of a comprehensive stability assessment.

Potential Degradation Pathways

Based on the chemistry of piperidine and piperazine derivatives, the following degradation pathways for this compound can be postulated:

-

Oxidation: Formation of N-oxides at either the piperidine or piperazine nitrogen atoms. Ring-opening or the formation of hydroxylated derivatives are also possible.

-

Hydrolysis: While generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to ring cleavage, although this is less common for saturated heterocycles compared to other functional groups.

-

Thermal Degradation: At elevated temperatures, fragmentation of the molecule could occur, potentially leading to the cleavage of the bond between the two rings or the decomposition of the rings themselves.[3]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[7][8] A systematic approach involves subjecting a solution of this compound to various stress conditions.

4.1. Materials and Reagents

-

This compound reference standard

-

HPLC-grade acetonitrile, methanol (B129727), and water

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

-

Buffers of various pH values (e.g., pH 2, 7, 9)

4.2. Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

4.3. Stress Conditions

The goal is to achieve 5-20% degradation of the parent compound.[7]

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C and sample at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize samples before analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60°C and sample at the same time points as the acidic hydrolysis. Neutralize samples before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature and sample at various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven. Protect from light. Sample at appropriate time points.

-

Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines. A control sample should be protected from light.

4.4. Analytical Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

-

Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is often effective.

-

Detection: UV detection at a suitable wavelength. If degradants lack a chromophore, mass spectrometry (MS) detection would be necessary.

-

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Data Presentation

Quantitative data from the forced degradation studies should be summarized in tables for clear comparison.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Duration (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Major Degradants Formed (Peak Area %) |

| 0.1 N HCl (60°C) | 24 | 100 | [Experimental Value] | [Calculated Value] | [e.g., DP1 (5.2%), DP2 (3.1%)] |

| 0.1 N NaOH (60°C) | 24 | 100 | [Experimental Value] | [Calculated Value] | [e.g., DP3 (8.9%)] |

| 3% H₂O₂ (RT) | 24 | 100 | [Experimental Value] | [Calculated Value] | [e.g., DP4 (12.5%)] |

| Thermal (60°C) | 24 | 100 | [Experimental Value] | [Calculated Value] | [e.g., Minor peaks observed] |

| Photolytic | 24 | 100 | [Experimental Value] | [Calculated Value] | [e.g., No significant degradation] |

Table 2: Chromatographic Conditions for the Stability-Indicating Method

| Parameter | Condition |

| Column | Inertsil C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 25 mM Ammonium Acetate (pH 3) |

| Mobile Phase B | Acetonitrile |

| Gradient | [Details of the gradient program] |

| Flow Rate | 1.0 mL/min |

| Detection | 220 nm |

| Column Temperature | 30°C |

Visualizations

Experimental Workflow for Stability Assessment

Caption: Workflow for the forced degradation study of this compound.

Conclusion

While specific stability data for this compound is not currently available in the public domain, a predictive assessment based on its chemical structure provides valuable guidance for its development. The compound is likely to be susceptible to degradation under oxidative and potentially strong acidic, basic, and thermal stress conditions. The provided experimental framework for a forced degradation study offers a robust starting point for a comprehensive stability assessment. The results of such a study will be crucial for developing a stable formulation and ensuring the quality and safety of any potential drug product.

References

- 1. researchgate.net [researchgate.net]

- 2. isaacpub.org [isaacpub.org]

- 3. biosynce.com [biosynce.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. semanticscholar.org [semanticscholar.org]

The Strategic Utility of 1-(Piperidin-4-ylmethyl)piperazine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical scaffold of 1-(piperidin-4-ylmethyl)piperazine has emerged as a valuable building block in contemporary medicinal chemistry, primarily driven by its advantageous structural and physicochemical properties. Its inherent conformational flexibility, coupled with the presence of multiple sites for chemical modification, has positioned it as a versatile component in the design of novel therapeutics. This technical guide provides an in-depth analysis of this compound, with a particular focus on its application as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). We will detail its synthesis, physicochemical characteristics, and its role in the design and biological activity of targeted protein degraders, exemplified by its incorporation in a potent Epidermal Growth Factor Receptor (EGFR) degrader.

Physicochemical Properties of this compound

This compound is a bifunctional molecule featuring a piperidine (B6355638) ring connected to a piperazine (B1678402) moiety via a methylene (B1212753) bridge. This structure imparts a unique combination of properties that are highly desirable in drug design.

| Property | Value | Source |

| Molecular Formula | C10H21N3 | |

| Molecular Weight | 183.29 g/mol | |

| Topological Polar Surface Area | 28.2 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| LogP (Predicted) | 0.8 |

The presence of both secondary and tertiary amines provides handles for straightforward chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The relatively low molecular weight and polar surface area contribute to favorable drug-like characteristics.

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of synthetic routes. A common and efficient method involves the reductive amination of a protected piperidine-4-carboxaldehyde with piperazine.

General Synthetic Protocol:

A typical synthesis involves a two-step process:

-

Reductive Amination: N-Boc-piperidine-4-carboxaldehyde is reacted with an excess of piperazine in a suitable solvent, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). A mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is then added to reduce the intermediate iminium ion to form the protected product, tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate.

-

Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound.

Synthetic workflow for this compound.

Application in PROTACs: A Case Study of an EGFR Degrader

A prominent application of this compound is its use as a linker in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The this compound scaffold serves as a versatile and effective linker, providing the appropriate length and flexibility to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

PROTAC EGFR Degrader 13

A notable example is "PROTAC EGFR degrader 13," which utilizes a derivative of this compound as its linker. This PROTAC is composed of:

-

An EGFR Ligand: Binds to the Epidermal Growth Factor Receptor.

-

An E3 Ligase Ligand: Pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.

-

A Linker: Derived from this compound.

The structure of this PROTAC allows it to bring EGFR into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of EGFR by the proteasome.

Methodological & Application

Application Notes and Protocols for "1-(Piperidin-4-ylmethyl)piperazine" as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.

The "1-(Piperidin-4-ylmethyl)piperazine" moiety is a valuable building block for PROTAC linkers, offering a degree of rigidity that can be advantageous for optimizing the spatial orientation of the two ligands. This rigid structure can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent and selective degradation of the target protein. Furthermore, the piperazine (B1678402) and piperidine (B6355638) rings can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.

These application notes provide an overview of the use of "this compound" as a PROTAC linker, including quantitative data for a known PROTAC utilizing this linker, detailed experimental protocols for the synthesis and evaluation of such PROTACs, and visualizations of relevant pathways and workflows.

Data Presentation

The following table summarizes the quantitative data for a PROTAC that incorporates the "this compound" linker.

| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC₅₀ | Dₘₐₓ | IC₅₀ | Reference |

| PROTAC EGFR degrader-13 | EGFR | Pomalidomide (CRBN) | Ba/F3-TEL-EGFR-T790M-L858R-C797S | <0.1 µM | Not Reported | 15.6 nM | [1][2] |

Note: DC₅₀ (half-maximal degradation concentration) is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of target protein degradation achieved. IC₅₀ (half-maximal inhibitory concentration) is the concentration of the PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%.

Mandatory Visualization

Signaling Pathway: PROTAC-Mediated Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: From Synthesis to Evaluation

Caption: A typical workflow for the synthesis and biological evaluation of a PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using "this compound" Linker via Amide Coupling

This protocol describes a general procedure for coupling a carboxylic acid-functionalized POI ligand to one of the nitrogen atoms of the "this compound" linker, followed by coupling of an E3 ligase ligand to the other nitrogen.

Materials:

-

POI ligand with a carboxylic acid functional group

-

"this compound"

-

E3 ligase ligand with a suitable functional group for coupling (e.g., carboxylic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Anhydrous DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

Standard glassware for organic synthesis

-

Nitrogen atmosphere setup

-

Stir plate and stir bars

-

Rotary evaporator

-

HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

Step 1: Mono-Boc Protection of "this compound"

-

Dissolve "this compound" (1.0 eq) in DCM.

-

Add a solution of Boc-anhydride (1.0 eq) in DCM dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the product by flash column chromatography to obtain the mono-Boc protected linker.

Step 2: Coupling of POI Ligand to the Linker

-

Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the mono-Boc protected "this compound" (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 3: Boc Deprotection

-

Dissolve the product from Step 2 in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA. Co-evaporate with DCM several times.

Step 4: Coupling of E3 Ligase Ligand

-

Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

-

Add the deprotected intermediate from Step 3 (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Work up the reaction as described in Step 2.

-

Purify the final PROTAC product by preparative HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the procedure to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

DMSO (vehicle control)

-

6-well or 12-well cell culture plates

-

Ice-cold PBS (Phosphate-Buffered Saline)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Protein molecular weight marker

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system for chemiluminescence detection

-

Densitometry software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

-

PROTAC Treatment: Treat the cells with various concentrations of the PROTAC. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Lysate Collection: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of a PROTAC on cell viability.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

PROTAC stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight.

-

PROTAC Treatment: Add 100 µL of medium containing serial dilutions of the PROTAC to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol 4: In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)

This protocol is designed to detect the ubiquitination of a target protein in cells following PROTAC treatment.[3]

Materials:

-

Cell line expressing the target protein

-

Plasmids for expressing tagged-ubiquitin (e.g., HA-Ub or V5-Ub) (optional, for enhancing signal)

-

Transfection reagent (if using plasmids)

-

PROTAC stock solution (in DMSO)

-

Proteasome inhibitor (e.g., MG132)

-

Denaturing lysis buffer (RIPA buffer with 1% SDS)

-

Dilution buffer (RIPA buffer without SDS)

-

Primary antibody against the target protein for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Primary antibody against ubiquitin or the ubiquitin tag for Western blotting

-

Other reagents and equipment for Western blotting as listed in Protocol 2

Procedure:

-

Cell Culture and Transfection (Optional): Seed cells and, if desired, transfect with a plasmid encoding a tagged ubiquitin to increase the signal of ubiquitinated proteins.

-

PROTAC and Proteasome Inhibitor Treatment: Treat cells with the PROTAC for a specified time (e.g., 1-4 hours). Add a proteasome inhibitor (e.g., 10-20 µM MG132) for the last 4-6 hours of the PROTAC treatment to allow ubiquitinated proteins to accumulate.

-

Denaturing Cell Lysis:

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in denaturing lysis buffer (RIPA with 1% SDS).

-

Boil the lysate for 10 minutes to disrupt protein-protein interactions.

-

-

Lysate Dilution: Dilute the lysate 10-fold with dilution buffer (RIPA without SDS) to reduce the SDS concentration to 0.1%.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1-2 hours at 4°C.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add the primary antibody against the target protein and incubate overnight at 4°C with rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washes: Pellet the beads by centrifugation and wash them three to five times with wash buffer (e.g., RIPA buffer with 0.1% SDS).

-

Elution: Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer to the beads and boiling for 5-10 minutes.

-

Western Blot Analysis:

-

Run the eluted samples on an SDS-PAGE gel and transfer to a membrane.

-

Probe the membrane with a primary antibody against ubiquitin or the ubiquitin tag.

-

A ladder of high-molecular-weight bands above the expected size of the target protein indicates its ubiquitination.

-

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing "1-(Piperidin-4-ylmethyl)piperazine"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) that incorporate the "1-(Piperidin-4-ylmethyl)piperazine" moiety as a linker component. This document outlines the rationale for using this particular linker, detailed synthetic protocols, methods for biological evaluation, and data interpretation.

Introduction to "this compound" in PROTAC Design

The linker is a critical component of a PROTAC molecule, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ubiquitin ligase. The "this compound" scaffold offers a semi-rigid structure that can aid in optimizing the distance and orientation between the warhead (targeting the protein of interest) and the E3 ligase ligand. The piperazine (B1678402) and piperidine (B6355638) rings can also enhance solubility and provide vectors for further chemical modification.

A notable example of a PROTAC employing this linker is the PROTAC EGFR degrader 13 (HY-158313) , which targets the Epidermal Growth Factor Receptor (EGFR) for degradation.

PROTAC Synthesis: A Modular Approach

The synthesis of PROTACs incorporating "this compound" typically follows a modular strategy, involving the separate synthesis of a warhead-linker intermediate and an E3 ligase-linker intermediate, followed by their conjugation. A common and effective method for the final coupling step is amide bond formation.

General Synthetic Scheme

The overall synthetic strategy can be visualized as the coupling of three key components: the protein of interest (POI) ligand (warhead), the "this compound" linker, and an E3 ligase ligand.

Caption: Modular assembly of a PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a Pomalidomide-Linker Intermediate

This protocol describes the synthesis of an intermediate where the E3 ligase ligand, pomalidomide (B1683931), is attached to a functionalized linker, preparing it for coupling with the warhead.

Materials:

-

Pomalidomide

-

Appropriate linker precursor with a reactive group

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve pomalidomide and the linker precursor in anhydrous DMF.

-

Add DIPEA to the solution and stir for 10 minutes at room temperature.

-

Add HATU to the reaction mixture and continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired pomalidomide-linker intermediate.

Protocol 2: Synthesis of the Final PROTAC via Amide Coupling

This protocol outlines the final step of coupling the warhead, which contains a carboxylic acid moiety, with the amine group of the "this compound" linker that is attached to the E3 ligase ligand.

Materials:

-

Warhead with a carboxylic acid functional group

-

Pomalidomide-linker intermediate with a terminal amine

-

Anhydrous DMF

-

HATU

-

DIPEA

Procedure:

-

Dissolve the warhead in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the pomalidomide-linker intermediate to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring for completion by LC-MS.

-

Work-up the reaction as described in Protocol 1.

-

Purify the final PROTAC product by preparative HPLC to achieve high purity.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation of PROTAC Activity

Protocol 3: Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the degradation of the target protein in response to PROTAC treatment.

Caption: PROTAC-mediated degradation of EGFR and inhibition of downstream signaling.

By inducing the degradation of EGFR, this PROTAC effectively shuts down these oncogenic signaling cascades, leading to anti-proliferative effects in cancer cells harboring specific EGFR mutations.

Application Notes and Protocols: The Role of 1-(Piperidin-4-ylmethyl)piperazine in the Synthesis of EGFR Degraders

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. However, the efficacy of traditional EGFR inhibitors is often limited by the development of drug resistance. Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a promising alternative strategy to overcome inhibitor resistance by inducing the selective degradation of the target protein. PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker plays a critical role in PROTAC design, influencing the molecule's solubility, cell permeability, and the geometry of the ternary complex, all of which are crucial for degradation efficiency. This document focuses on the application of "1-(Piperidin-4-ylmethyl)piperazine" as a versatile linker component in the synthesis of potent and selective EGFR degraders. Its rigid piperidine-piperazine scaffold can provide favorable physicochemical properties and spatial orientation for effective ternary complex formation.

Data Presentation

The following table summarizes the in vitro efficacy of representative EGFR degraders incorporating piperidine (B6355638)/piperazine-based linkers.

| Compound Name | EGFR Ligand | E3 Ligase Ligand | Linker Component | Cell Line | DC50 (nM) | IC50 (nM) | Reference |

| PROTAC EGFR degrader-13 | Gefitinib (B1684475) | Pomalidomide (B1683931) | This compound | Ba/F3-TEL-EGFR-T790M-L858R-C797S | < 100 | 15.6 | [1] |

| Gefitinib-based PROTAC 3 | Gefitinib | VHL | Piperazine-containing linker | HCC827 (exon 19 del) | 11.7 | - | [2] |

| Gefitinib-based PROTAC 3 | Gefitinib | VHL | Piperazine-containing linker | H3255 (L858R) | 22.3 | - | [2] |

| Compound 6 (MS39) | Gefitinib | VHL | Piperazine-containing linker | HCC-827 | 5.0 | - | [3] |

| Compound 6 (MS39) | Gefitinib | VHL | Piperazine-containing linker | H3255 | 3.3 | - | [3] |

| Compound 10 (MS154) | Gefitinib | Thalidomide | Piperazine-containing linker | HCC-827 | 11 | - | [3] |

| Compound 10 (MS154) | Gefitinib | Thalidomide | Piperazine-containing linker | H3255 | 25 | - | [3] |

Signaling Pathway and Mechanism of Action

EGFR activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. EGFR PROTACs induce the degradation of the EGFR protein, thereby inhibiting all downstream signaling.

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

The mechanism of action for an EGFR PROTAC involves the formation of a ternary complex between the EGFR protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the EGFR protein, marking it for degradation by the proteasome.

Caption: General mechanism of action for an EGFR-targeting PROTAC.

Experimental Protocols

I. Synthesis of a Gefitinib-Based EGFR PROTAC with a this compound Linker

This protocol describes a representative synthesis of an EGFR degrader using gefitinib as the EGFR ligand, pomalidomide as the E3 ligase ligand, and a linker derived from this compound.

Caption: General workflow for the synthesis of a gefitinib-based EGFR PROTAC.

Step 1: Synthesis of Gefitinib-Piperazine Intermediate

-

Modification of Gefitinib: The synthesis starts with a gefitinib precursor where the morpholine (B109124) ring is replaced with a piperazine (B1678402) moiety. This can be achieved by reacting the appropriate chloroquinazoline precursor with an excess of piperazine.

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature (e.g., 80-120 °C) for several hours.

-

Work-up and Purification: After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Pomalidomide-Linker Arm

-

Functionalization of this compound: The primary amine of the piperidine or the secondary amine of the piperazine in this compound is protected (e.g., with a Boc group). The remaining secondary amine is then reacted with a suitable bifunctional linker precursor (e.g., a haloalkyl acid chloride or anhydride) to introduce a reactive handle for coupling with pomalidomide.

-

Coupling with Pomalidomide: The pomalidomide derivative, typically with an amino group, is coupled to the linker arm using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF).

-

Deprotection: The protecting group on the piperidine/piperazine nitrogen is removed under appropriate conditions (e.g., TFA in DCM for a Boc group) to yield the pomalidomide-linker arm with a free amine for the final coupling step.

Step 3: Final Coupling and Purification

-

Coupling Reaction: The gefitinib-piperazine intermediate is coupled with the pomalidomide-linker arm. This is typically an amide bond formation if the linker has a carboxylic acid group, or a nucleophilic substitution if the linker has a halide. For amide coupling, standard reagents like HATU or EDC with an amine base like DIPEA in a solvent like DMF are used.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Final Purification: Upon completion, the final PROTAC molecule is purified using preparative high-performance liquid chromatography (HPLC) to achieve high purity. The structure and identity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

II. Protocol for Assessing EGFR Degradation by Western Blot

This protocol outlines the steps to evaluate the degradation of EGFR in cancer cell lines following treatment with an EGFR PROTAC.

Materials:

-

Cancer cell line expressing EGFR (e.g., HCC827, H1975)

-

Cell culture medium and supplements

-

EGFR PROTAC degrader

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) (for mechanistic studies)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EGFR, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed the cancer cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

-

Compound Treatment: Treat the cells with varying concentrations of the EGFR PROTAC degrader (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control. For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the degrader.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-EGFR antibody overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the corresponding β-actin band intensity. The percentage of EGFR degradation can be calculated relative to the vehicle-treated control. The DC50 value (concentration at which 50% degradation is observed) can be determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration.

Conclusion

"this compound" serves as a valuable and versatile building block for the linker in the synthesis of EGFR-targeting PROTACs. The rigid and defined structure of this linker component can facilitate the optimal spatial arrangement of the EGFR and E3 ligase ligands, leading to the formation of a productive ternary complex and efficient degradation of the EGFR protein. The provided protocols offer a framework for the synthesis and evaluation of such degraders, which hold significant promise for overcoming resistance to conventional EGFR inhibitors in cancer therapy. Further optimization of the linker length and composition is a key aspect of developing highly potent and selective EGFR degraders for clinical applications.

References

Protocol for Coupling "1-(Piperidin-4-ylmethyl)piperazine" to a Ligand

For Researchers, Scientists, and Drug Development Professionals

Application Notes

"1-(Piperidin-4-ylmethyl)piperazine" is a versatile bifunctional building block commonly employed in medicinal chemistry and drug discovery for the synthesis of complex molecules with therapeutic potential. Its structure features two key reactive sites: a secondary amine within the piperidine (B6355638) ring and a primary amine on the piperazine (B1678402) ring, offering multiple points for covalent modification. This allows for its conjugation to a variety of ligands, including small molecules, peptides, and other scaffolds, to modulate their pharmacokinetic and pharmacodynamic properties.

The choice of coupling strategy depends on the functional group present on the ligand. The two most common and effective methods for coupling "this compound" are amide bond formation with carboxylic acid-containing ligands and reductive amination with ligands bearing an aldehyde or ketone functionality.

Amide bond formation is a robust and widely used reaction that creates a stable amide linkage. This is typically achieved by activating the carboxylic acid of the ligand using a coupling agent, followed by nucleophilic attack from one of the amine groups of "this compound". The piperazine nitrogen is generally more nucleophilic and less sterically hindered, making it the more likely site of acylation.

Reductive amination provides an efficient means to form a carbon-nitrogen bond, resulting in a secondary or tertiary amine. This one-pot reaction involves the initial formation of an imine or enamine intermediate between the amine of the piperazine derivative and the carbonyl group of the ligand, which is then reduced in situ by a mild reducing agent.

The selection of the appropriate protocol is critical and should be guided by the specific characteristics of the ligand, including its stability to the reaction conditions and the desired final structure of the conjugate. Careful optimization of reaction parameters such as solvent, temperature, and stoichiometry is essential to achieve high yields and purity.

Experimental Protocols

Two primary protocols for the covalent coupling of "this compound" to a ligand are detailed below.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid-containing ligand to "this compound" using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) as the coupling agent.

Materials:

-

"this compound"

-

Ligand with a carboxylic acid group

-

HATU (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (B1210297) or Dichloromethane for extraction

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve the carboxylic acid ligand (1.0 equivalent) in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

-

Add HATU (1.1 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add "this compound" (1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.

Workflow for Amide Coupling:

Caption: General workflow for the synthesis of amide conjugates.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (B8407120)

This protocol provides a general method for the coupling of an aldehyde or ketone-containing ligand to "this compound" via reductive amination.

Materials:

-

"this compound"

-

Ligand with an aldehyde or ketone group

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of "this compound" (1.0 equivalent) and the aldehyde or ketone ligand (1.0-1.2 equivalents) in anhydrous DCM or DCE (0.1-0.5 M), add a catalytic amount of acetic acid (e.g., 0.1 equivalents) if necessary to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amine conjugate.

Workflow for Reductive Amination:

Caption: General workflow for reductive amination.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the coupling of piperazine derivatives. Please note that yields are highly dependent on the specific ligand and reaction conditions and should be optimized for each unique synthesis.

| Coupling Method | Ligand Functional Group | Key Reagents | Solvent | Typical Yield (%) | Purity (%) | Reference |

| Amide Bond Formation | Carboxylic Acid | HATU, DIPEA | DMF, DCM | 70-95 | >95 | General protocol based on established amide coupling methodologies. |

| Carboxylic Acid | EDC, HOBt | DMF, DCM | 60-90 | >95 | Alternative common amide coupling method. | |

| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | DCM, DCE | 60-85 | >95 | General protocol based on established reductive amination procedures. |

| Ketone (N-Boc-4-piperidinone) | Not specified, followed by deprotection | Methanol, DCM | 60[1] | Not specified | Synthesis of 1-methyl-4-(4-piperidinyl)piperazine, a structurally similar compound.[1] |

Signaling Pathway

The conjugates synthesized using "this compound" can be designed to interact with a multitude of biological targets. For instance, if the ligand is a known pharmacophore for a G-protein coupled receptor (GPCR), the resulting conjugate may act as an agonist or antagonist, modulating downstream signaling pathways.

Hypothetical GPCR Signaling Pathway Modulation:

References

Application Notes and Protocols: 1-(Piperidin-4-ylmethyl)piperazine for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). The "1-(Piperidin-4-ylmethyl)piperazine" scaffold has garnered significant interest as a versatile and effective component in PROTAC linker design. Its rigid, yet conformationally flexible structure, coupled with the basicity of the piperazine (B1678402) nitrogen, can enhance aqueous solubility and facilitate favorable interactions within the ternary complex, ultimately leading to improved degradation efficiency.

These application notes provide a comprehensive overview of the utility of the this compound moiety in the design of potent and selective protein degraders. We present quantitative data from notable PROTACs employing this linker scaffold, detailed experimental protocols for their characterization, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of exemplary PROTACs that incorporate a piperidinylmethylpiperazine-like linker, demonstrating the utility of this scaffold in achieving potent protein degradation.

Table 1: In Vitro Degradation Efficacy of PROTACs with Piperidinylmethylpiperazine-like Linkers

| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Method |